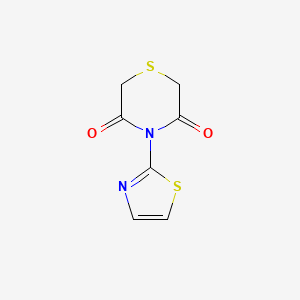
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione, also known as TMTD, is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two sulfur atoms. It is a white crystalline solid with a molecular weight of 215.3 g/mol and a melting point of 175-177°C. TMTD has a variety of uses, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a rubber accelerator and vulcanization agent in the rubber industry.
作用机制
The mechanism of action of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is not fully understood. However, it is known that 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is known to act as an oxidizing agent, which can be used to synthesize various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione have been studied in a variety of organisms, including humans, rats, and mice. In humans, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to inhibit the activity of cytochrome P450 enzymes, which may lead to drug interactions and other adverse effects. In rats, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to increase liver and kidney weight, as well as to increase the levels of serum lipids. In mice, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been shown to increase the levels of serum cholesterol and triglycerides.
实验室实验的优点和局限性
The advantages of using 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione in laboratory experiments include its low cost, easy availability, and wide range of applications. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is relatively stable and can be stored for long periods of time. However, one of the limitations of using 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is its potential to cause drug interactions and other adverse effects. Therefore, it is important to use 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione with caution in laboratory experiments.
未来方向
The potential future directions for research on 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione include further study of its mechanism of action, its effects on drug metabolism, and its potential applications in the synthesis of organic compounds. In addition, further research could be conducted on the use of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione as a reagent for the synthesis of nanomaterials and quantum dots. Finally, future research could focus on the potential use of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione as an inhibitor of cytochrome P450 enzymes and as an oxidizing agent for the synthesis of organic compounds.
合成方法
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione can be synthesized by the reaction of 1,3-dichloro-2-thiophene with sodium ethoxide in ethanol. The reaction is conducted at room temperature, and the yield is typically around 80%. An alternative synthesis method involves the reaction of 1,3-dichloro-2-thiophene with potassium tert-butoxide in tert-butyl alcohol. This reaction is conducted at room temperature and the yield is typically around 90%.
科学研究应用
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been extensively studied for its potential use in various scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of polymers, and as a reagent for the synthesis of various organic compounds. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a catalyst for the synthesis of nanomaterials and quantum dots. In addition, 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has been used as a ligand for metal complexes and as an oxidant for the synthesis of organic compounds.
属性
IUPAC Name |
4-(1,3-thiazol-2-yl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c10-5-3-12-4-6(11)9(5)7-8-1-2-13-7/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSXKMBPFMCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)
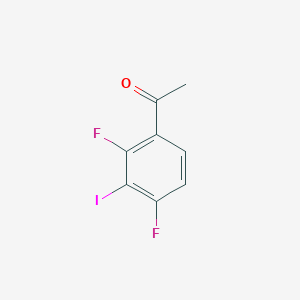
amine](/img/structure/B6292221.png)
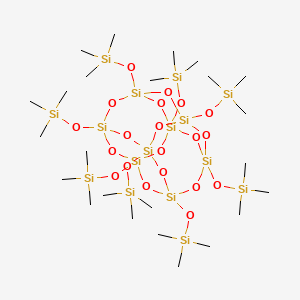
![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)

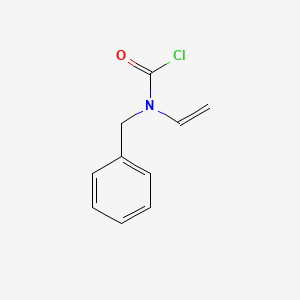

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)

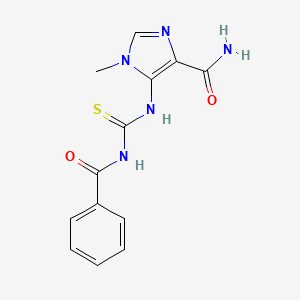

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)
